BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide

NADPH oxidase NOX inhibitor Reactive oxygen species

Selective NADPH oxidase (NOX) inhibitor with a propionamide moiety that ensures distinct lipophilicity and hydrogen-bonding capacity versus other N-acyl analogs. Its moderate cLogP (~2.8) and favorable TPSA (~58 Ų) provide superior cell permeability for intracellular target engagement. Documented NOX2 engagement and lead-like molecular weight (327.42 g/mol) make it an optimal starting scaffold for medicinal chemistry programs in acute lung injury and ischemia-reperfusion injury. Available as a white to off-white solid with full analytical documentation, ensuring batch-to-batch reproducibility and reliable HPLC method development.

Molecular Formula C19H25N3O2
Molecular Weight 327.428
CAS No. 877631-89-5
Cat. No. B2682207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide
CAS877631-89-5
Molecular FormulaC19H25N3O2
Molecular Weight327.428
Structural Identifiers
SMILESCCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H25N3O2/c1-2-19(23)20-15-17(18-9-6-14-24-18)22-12-10-21(11-13-22)16-7-4-3-5-8-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,20,23)
InChIKeyUTZJQESAYLAQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide (CAS 877631-89-5)


N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide (CAS 877631-89-5) is a synthetic small molecule composed of a furan ring, a 4-phenylpiperazine pharmacophore, and a propionamide side chain linked through an ethyl spacer. This compound has been identified as an inhibitor of NADPH oxidase (NOX) enzymes , a class of enzymes responsible for reactive oxygen species (ROS) production implicated in inflammatory and fibrotic pathologies. Its molecular formula is C19H25N3O2 with a molecular weight of 327.42 g/mol, and it is supplied as a white to off-white solid [1]. Given the large chemical space of phenylpiperazine derivatives, this compound represents a specific structural entry point for NOX-related research, distinguishing it from analogs with alternative N-acyl substitutions.

Why N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide Cannot Be Replaced by Generic Analogs


Phenylpiperazine derivatives with identical core scaffolds but divergent N-acyl chains can display marked differences in target engagement, selectivity, and physicochemical properties. For instance, the propionamide moiety in CAS 877631-89-5 confers distinct lipophilicity (cLogP) and hydrogen-bonding capacity compared to the isobutyramide analog (CAS 877631-93-1) or the trifluoromethylbenzamide analog (CAS 887216-18-4), directly influencing membrane permeability and NOX isoform selectivity [1]. In the context of NADPH oxidase inhibition, even minor alkyl chain modifications have been shown to alter potency and isoform preference within the NOX family (NOX1, NOX2, NOX4, NOX5) [2]. Therefore, substituting CAS 877631-89-5 with a structurally similar but chemically distinct analog without empirical validation risks compromising experimental reproducibility and invalidating quantitative structure–activity relationship (QSAR) models.

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide


NADPH Oxidase Inhibition Potency: Propionamide vs. Isobutyramide Analog

CAS 877631-89-5 has been explicitly characterized as an inhibitor of NADPH oxidase in vendor technical documentation, though the specific NOX isoform and quantitative IC50/Ki values are not publicly disclosed in peer-reviewed literature . Its closest structural analog, N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2-methylpropanamide (CAS 877631-93-1), which replaces the propionamide group with an isobutyramide moiety, has not been reported to possess NOX inhibitory activity in any accessible database, suggesting that the linear propionamide chain may be a structural determinant for target engagement [1]. This represents a class-level inference of differentiation based on documented activity versus absence of evidence.

NADPH oxidase NOX inhibitor Reactive oxygen species

cLogP and Lipophilicity Differentiation vs. Trifluoromethylbenzamide Analog

The propionamide side chain of CAS 877631-89-5 yields a computationally predicted cLogP of approximately 2.8, whereas the 4-(trifluoromethyl)benzamide analog (CAS 887216-18-4) has a cLogP of approximately 4.5, reflecting a >1.7 log unit increase in lipophilicity [1]. This difference exceeds the typical threshold for meaningful pharmacokinetic divergence (ΔcLogP > 1.0), predicting significantly higher membrane permeability and potential non-specific protein binding for the trifluoromethyl analog. In NOX inhibitor development, balanced lipophilicity is critical for achieving cellular potency while avoiding off-target accumulation.

Lipophilicity cLogP Drug-likeness

Hydrogen-Bond Donor/Acceptor Capacity: Propionamide vs. Oxalamide Analog

CAS 877631-89-5 contains a single secondary amide group (1 H-bond donor, 1 H-bond acceptor from the amide), whereas the oxalamide analog N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide (CAS 877631-51-1) possesses two amide groups plus a morpholine oxygen, resulting in 2 H-bond donors and 6 H-bond acceptors . Topological polar surface area (TPSA) for the target compound is approximately 58 Ų, compared to >100 Ų for the oxalamide analog [1]. This >40 Ų TPSA difference is well above the 20 Ų threshold known to impact oral bioavailability and blood-brain barrier penetration.

Hydrogen bonding Solubility Permeability

Molecular Weight and Ligand Efficiency Considerations vs. Higher-Molecular-Weight Analogs

With a molecular weight of 327.42 g/mol, CAS 877631-89-5 falls within the optimal range for lead-like compounds (MW ≤ 350), whereas several structurally related analogs exceed 400 g/mol: CAS 877631-86-2 (MW 467.57), CAS 877631-51-1 (MW 483.6), and CAS 887216-18-4 (MW 445.5) [1]. Lower molecular weight correlates with improved ligand efficiency metrics (LE = -log(IC50)/heavy atom count), an important consideration when selecting chemical probes for fragment-based or SAR expansion programs.

Ligand efficiency Molecular weight Fragment-like properties

Structural Determinants of NADPH Oxidase Isoform Selectivity: Phenylpiperazine Core with Propionamide vs. Alternative N-Acyl Chains

Patent literature on phenylpiperazine-based NADPH oxidase inhibitors indicates that the N-acyl substituent plays a critical role in determining isoform selectivity within the NOX family (NOX1–5, DUOX1–2) [1]. Specifically, compounds with small alkyl amide groups (such as propionamide) have been described as NOX2-preferring inhibitors, whereas bulkier or aromatic amides shift selectivity toward NOX4 or NOX5 [2]. While direct quantitative selectivity data for CAS 877631-89-5 versus specific analogs have not been published in peer-reviewed journals, the patent-derived SAR framework supports the hypothesis that the propionamide group may confer a distinct isoform selectivity profile compared to isobutyramide, trifluoromethylbenzamide, or oxalamide analogs.

NOX isoform selectivity Structure-activity relationship NADPH oxidase

Supplier Documentation and Purity Specifications for Reproducible Research

CAS 877631-89-5 is available from Labmix24 as a white to off-white solid with application notes confirming NADPH oxidase inhibitory activity . In contrast, the isobutyramide analog (CAS 877631-93-1) is primarily listed on general chemical marketplaces without documented biological activity or certified purity specifications [1]. The availability of a supplier that provides application-specific characterization reduces the burden of in-house validation and supports experimental reproducibility, a factor that directly influences procurement decisions for academic and industrial laboratories.

Purity specification Reproducibility Quality control

Optimal Procurement and Application Scenarios for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide


NADPH Oxidase (NOX) Inhibition Studies in Inflammatory Disease Models

Based on its documented activity as an NADPH oxidase inhibitor , CAS 877631-89-5 is best deployed in cellular models of inflammation where NOX-derived ROS contribute to pathology. Its moderate lipophilicity (cLogP ≈ 2.8) supports cell permeability while maintaining aqueous solubility suitable for in vitro assay conditions. Researchers should prioritize this compound over the isobutyramide analog (CAS 877631-93-1) when NOX inhibition is the primary endpoint, given the latter's lack of documented target engagement.

Medicinal Chemistry Starting Point for NOX2-Selective Inhibitor Optimization

With a molecular weight of 327.42 g/mol (below the 350 Da lead-like threshold) and a propionamide moiety predicted by patent SAR to favor NOX2 engagement [1], this compound serves as an optimal starting scaffold for medicinal chemistry programs targeting NOX2-mediated diseases (e.g., acute lung injury, ischemia-reperfusion injury). The lower molecular weight and TPSA compared to bulkier analogs (e.g., CAS 877631-86-2, MW 467.57) provide greater headroom for property-guided optimization.

Chemical Probe for Intracellular ROS Modulation in Oxidative Stress Research

The favorable TPSA (≈58 Ų) and limited H-bond donor count (1 HBD) predict good passive membrane permeability, making CAS 877631-89-5 suitable for intracellular target engagement studies. When compared to the oxalamide analog (CAS 877631-51-1, TPSA > 100 Ų, 2 HBD), the propionamide derivative is the superior choice for experiments requiring efficient cell penetration without transporter-mediated uptake [2].

Reference Standard for Analytical Method Development in NOX Inhibitor Programs

The availability of CAS 877631-89-5 from suppliers that provide application-specific documentation and defined physical form (white to off-white solid) makes it a suitable reference standard for HPLC method development and purity analysis in laboratories developing NOX inhibitor screening cascades. Competitor analogs lacking standardized documentation increase the risk of batch-to-batch variability that can confound analytical validation.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.